REACTION_CXSMILES
|
Cl[C:2]1[C:10]([S:11](Cl)(=[O:13])=[O:12])=[C:9]([F:15])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:16][NH2:17].[ClH:18]>O>[Cl:18][C:7]1[CH:8]=[C:9]([F:15])[C:10]([S:11]([NH:17][CH3:16])(=[O:13])=[O:12])=[CH:2][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
2-chloro-3-chlorosulfonyl-4-fluorobenzoic acid
|
Quantity
|
20.02 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1S(=O)(=O)Cl)F
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
CUSTOM
|
Details
|
Product was obtained by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |